5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-ethyl-1-(3-methylbutyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-4-10-9(11(14)15)7-12-13(10)6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBFBQKUNYUUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CCC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid, with a CAS number of 56593-86-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethyl group and a 3-methylbutyl group. This unique structure contributes to its distinct biological profile and potential interactions with various biological targets.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, potentially modulating these processes to reduce inflammation and pain .
A comparative analysis with similar compounds highlights the unique efficacy of this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-Amino-1H-pyrazole-4-carboxylic acid | Contains an amino group | Anti-inflammatory properties |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Ethoxy group instead of ethyl | Antimicrobial activity |
| 5-Methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid | Methyl substitution instead of ethyl | Modulates metabolic pathways |
The presence of the carboxylic acid group allows for hydrogen bonding with active sites on target proteins, enhancing its interaction potential .
The mechanism of action involves several biochemical interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory responses.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing biological pathways .
In Vivo Studies
In vivo studies have demonstrated the analgesic effects of this compound using models such as the acetic acid-induced writhing test in mice. These studies showed a significant reduction in pain responses compared to control groups .
Comparative Pharmacological Evaluations
In comparative evaluations against standard anti-inflammatory drugs like ibuprofen, derivatives of pyrazole compounds have shown promising results. For instance, certain derivatives exhibited up to 78% inhibition in edema models, indicating strong anti-inflammatory potential .
Applications in Medicinal Chemistry
This compound serves as a valuable scaffold in drug discovery. Its structural properties make it suitable for modifications aimed at enhancing biological activity or developing new therapeutic agents targeting inflammation-related conditions .
Scientific Research Applications
Pharmaceutical Research
Potential Biological Activities
Research indicates that 5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid exhibits several biological activities, particularly in the context of drug discovery. It has been studied for its potential anti-inflammatory and analgesic effects . The compound's structure allows it to interact with specific biological targets, suggesting possible therapeutic applications.
Mechanism of Action
The mechanism of action involves interactions with enzymes and receptors that are crucial in inflammatory pathways. The carboxylic acid group can form hydrogen bonds with active sites, while the pyrazole ring may participate in π-π interactions with aromatic residues, modulating the activity of target molecules and leading to various biological effects .
Medicinal Chemistry
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. This compound serves as a building block for synthesizing more complex heterocyclic compounds, which can lead to the development of novel drugs with enhanced efficacy and safety profiles .
Case Studies
- Neuraminidase Inhibition: In a study evaluating various pyrazole derivatives for neuraminidase inhibition, compounds with specific substitutions exhibited enhanced activity. This suggests that structural modifications can significantly influence biological efficacy.
- Antifungal Activity: A series of pyrazole derivatives were synthesized and tested against phytopathogenic fungi, showing promising antifungal activity compared to traditional fungicides .
Biological Research
Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, this compound is used in studies focusing on enzyme inhibition and receptor binding. These studies aim to understand how this compound can modulate biological pathways and contribute to therapeutic strategies .
Interaction Studies
Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory processes. Comprehensive pharmacological evaluations are necessary to elucidate its potential therapeutic benefits and safety profile when used as a drug candidate .
Industrial Applications
This compound is also utilized in the production of specialty chemicals and materials with specific properties. Its versatility makes it valuable not only in academic research but also in industrial applications where unique chemical properties are required .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The structural uniqueness of pyrazole derivatives arises from substituent positions and types. Below is a comparative analysis of key analogs:
Key Observations :
- Lipophilicity : The 3-methylbutyl group in the target compound provides higher lipophilicity compared to isobutyl (2-methylpropyl) , which may improve tissue penetration but reduce aqueous solubility.
- Acidity : The carboxylic acid group at position 4 ensures pH-dependent solubility, similar to other pyrazole-4-carboxylic acids .
- Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., phenyl, quinoline) enhance π-π stacking but reduce solubility compared to aliphatic chains .
Pharmacological Potential
- Analgesic/Anti-inflammatory : Ethyl 5-substituted-3-methylsulfanyl derivatives showed significant activity in rodent models .
- Antimicrobial: Quinoline-substituted pyrazoles demonstrated antimicrobial properties due to planar heterocyclic systems .
- Enzyme Inhibition : Trifluoromethylphenyl analogs (e.g., 5-Ethyl-1-[4-(trifluoromethyl)phenyl]) may target enzymes like phosphopantetheine adenylyltransferase .
Preparation Methods
Key Steps:
Step 1: Preparation of β-dicarbonyl ester intermediate
For example, diethyl oxalate is reacted with acetone or similar ketones at low temperatures (-5°C to 0°C) to yield β-dicarbonyl intermediates with high yields (~94%).Step 2: Cyclization with hydrazine derivatives
The β-dicarbonyl intermediate is treated with methylhydrazine or substituted hydrazines in anhydrous ethanol at temperatures below 0°C. This step forms the pyrazole ring, yielding ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate derivatives.Step 3: Functionalization (e.g., chlorination)
The pyrazole ester can be chlorinated using reagents like sulfuryl chloride (SO2Cl2) in dichloroethane under reflux to introduce halogen substituents at the 4-position.Step 4: Hydrolysis to carboxylic acid
The ester is hydrolyzed under basic conditions (NaOH, 80°C, 4 h) followed by acidification to yield the free carboxylic acid.
Alkylation and Esterification Methods
Another approach involves alkylation of pyrazole derivatives and esterification, sometimes using carbonates and bases under controlled temperature and pressure.
Representative Procedure:
Alkylation using dimethyl carbonate and potassium carbonate
3-ethyl-5-pyrazole carboxylic acid ethyl ester is reacted with potassium carbonate and dimethyl carbonate in solvents like dimethyl ether or diethylene glycol dimethyl ether. The reaction is conducted under nitrogen atmosphere at temperatures ranging from 80°C to 120°C and pressures from atmospheric to 0.93 MPa for 8-12 hours.Isolation and purification
After reaction completion, the mixture is cooled, salts filtered, solvents evaporated under reduced pressure to obtain the methylated pyrazole ester.Subsequent chlorination
The methylated ester can be chlorinated using hydrogen peroxide and hydrochloric acid in dichloroethane at controlled temperatures (20-65°C) to introduce chlorine substituents.
Specific Preparation of 5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid
While direct literature on the exact compound this compound is limited, analogous pyrazole carboxylic acids with similar alkyl substitutions have been prepared using the above methods with modifications to introduce the 3-methylbutyl group at the N-1 position.
Suggested Synthetic Route:
N-alkylation of pyrazole ring
Starting from 5-ethyl-1H-pyrazole-4-carboxylic acid or its ester, N-alkylation with 3-methylbutyl halides (e.g., bromide or chloride) under basic conditions can yield the N-substituted pyrazole.Ester hydrolysis
The ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions.Purification
Crystallization or chromatographic methods are used to isolate the pure acid with high purity (>99%).
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| β-Dicarbonyl formation | Diethyl oxalate + acetone | -5 to 0 | Atmospheric | 3 | 94 | High purity intermediate |
| Pyrazole ring cyclization | β-Dicarbonyl + methylhydrazine in ethanol | 0 to -5 | Atmospheric | 2 | - | Followed by solvent removal |
| Ester chlorination | SO2Cl2 in dichloroethane | Reflux (~80) | Atmospheric | 2 | 95 | Introduces 4-chloro substituent |
| Ester hydrolysis | NaOH in water | 80 | Atmospheric | 4 | - | Acidification yields carboxylic acid |
| N-Alkylation | 3-methylbutyl halide + base (K2CO3) in solvent | 80-120 | 0.1-0.93 | 8-12 | 75-85 | Under nitrogen atmosphere |
| Purification | Filtration, extraction, crystallization | Ambient | Atmospheric | - | - | Purity >99% achievable |
Research Findings and Optimization Notes
Two-phase system for ring closure : The use of weak bases like sodium carbonate in a biphasic system (organic solvent/water) facilitates efficient pyrazole ring closure with high purity and yield.
Carbon dioxide acidification : Acidification of sodium enolates using carbonic acid generated in situ (CO2 + H2O) provides a mild and economic method for intermediate preparation.
Temperature control : Maintaining low temperatures (0 to -10°C) during cyclization minimizes side reactions and improves product purity.
Pressure effects : Slightly elevated pressures (up to 0.93 MPa) during alkylation with dimethyl carbonate improve reaction rates and yields.
Purification : Fractional distillation and crystallization from mixed solvents (e.g., toluene and petroleum ether) yield products with purity >99.9%.
Q & A
Q. What are the common synthetic routes for 5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by alkylation and hydrolysis. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (a structural analog) is synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent hydrolysis to the carboxylic acid . Alkylation at the pyrazole nitrogen (e.g., using 3-methylbutyl halides) introduces the branched-chain substituent. Reaction optimization, such as controlling pH and temperature, is critical for yield improvement .
Q. How is the compound characterized using spectroscopic and computational methods?
Structural confirmation relies on:
- ¹H/¹³C NMR : To identify proton environments (e.g., ethyl and methylbutyl substituents) and carbon hybridization.
- IR spectroscopy : Confirms carboxylic acid (-COOH) and pyrazole ring vibrations (C=N stretches at ~1600 cm⁻¹) .
- Mass spectrometry : Determines molecular weight (e.g., via EI-MS) and fragmentation patterns.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry, validated against experimental data .
Q. What are the key physicochemical properties influencing reactivity?
The carboxylic acid group enables salt formation or esterification, while the pyrazole ring participates in electrophilic substitution. Substituents like the 3-methylbutyl chain enhance lipophilicity, impacting solubility (logP) and bioavailability. Melting points and stability under varying pH/temperature conditions should be empirically determined .
Advanced Research Questions
Q. How can structural modifications enhance biological activity while minimizing ulcerogenic effects?
Structure-activity relationship (SAR) studies suggest:
- Substitution at position 1 : Bulky groups (e.g., 3-methylbutyl) improve metabolic stability but may reduce solubility.
- Position 4 carboxylic acid : Critical for anti-inflammatory activity; esterification (e.g., ethyl ester) can enhance membrane permeability but requires hydrolysis for activation .
- Position 5 ethyl group : Modulating electronic effects (e.g., introducing electron-withdrawing groups) may enhance binding to COX-2 or other targets. Methodology : In vitro assays (COX inhibition, TNF-α suppression) paired with in vivo ulcerogenicity studies in rodent models .
Q. What strategies address low yields in multi-step synthesis?
- Catalytic optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings (e.g., aryl boronic acid integration) to improve cross-coupling efficiency .
- Protection/deprotection : Temporarily mask the carboxylic acid during alkylation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful purification to remove residues .
Q. How can contradictory data in biological assays be resolved?
Example: A compound may show strong in vitro activity but poor in vivo efficacy due to pharmacokinetic limitations.
- Pharmacokinetic profiling : Measure plasma half-life, protein binding, and metabolic stability (e.g., liver microsome assays).
- Dosage form optimization : Use prodrugs (e.g., methyl esters) or nanoformulations to enhance bioavailability .
- Target validation : Confirm mechanism via knockout models or RNA interference to rule off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
